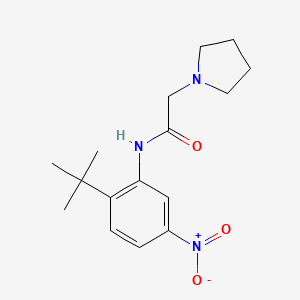
2-Bromo-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9,10-dihydroacridine is a brominated derivative of acridine, a polycyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a saturated ring structure at the 9,10-positions. It is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Acridine: One common synthetic route involves the bromination of acridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Reduction of 2-Bromoacridine: Another method involves the reduction of 2-bromoacridine to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination and reduction processes, optimized for efficiency and yield. These methods are typically conducted under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromoacridine and acridine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, including 2-bromoacridine.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of different substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: 2-Bromoacridine, acridine derivatives.
Reduction Products: 2-Bromoacridine.
Substitution Products: Various substituted acridine derivatives.
Applications De Recherche Scientifique
2-Bromo-9,10-dihydroacridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
2-Bromo-9,10-dihydroacridine is similar to other brominated acridine derivatives, such as 2,7-dibromo-9,10-dihydro-9,9-dimethyl-acridine. its unique structure and reactivity profile distinguish it from these compounds. The presence of the bromine atom at the 2-position and the saturated ring structure at the 9,10-positions contribute to its distinct chemical properties and applications.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9,10-dihydro-9,9-dimethyl-acridine
2-Bromoacridine
9,10-Dihydroacridine
Propriétés
Formule moléculaire |
C13H10BrN |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-bromo-9,10-dihydroacridine |
InChI |
InChI=1S/C13H10BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8,15H,7H2 |
Clé InChI |
SWSQGPPRKSKXLW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)

![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)


